(2Z)-[2-(4-methoxyphenyl)hydrazinylidene][4-(naphthalen-2-yl)-1,3-thiazol-2-yl]ethanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(4-methoxyphenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazole ring, a naphthalene moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-methoxyphenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the naphthalene and methoxyphenyl groups. Common reagents used in these reactions include thioamides, aldehydes, and nitriles. The reaction conditions often require the use of catalysts, elevated temperatures, and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality. Solvent recovery and recycling, as well as waste management, are important considerations to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-methoxyphenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including acidic, basic, or neutral environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
(E)-N-(4-methoxyphenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-(4-methoxyphenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenethylamine
- 2-Hydroxy-2-methylpropiophenone
Uniqueness
(E)-N-(4-methoxyphenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C22H16N4OS |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
(2Z)-N-(4-methoxyanilino)-4-naphthalen-2-yl-1,3-thiazole-2-carboximidoyl cyanide |
InChI |
InChI=1S/C22H16N4OS/c1-27-19-10-8-18(9-11-19)25-26-20(13-23)22-24-21(14-28-22)17-7-6-15-4-2-3-5-16(15)12-17/h2-12,14,25H,1H3/b26-20- |
InChI Key |
QXSFGIBHYDJSQH-QOMWVZHYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N/N=C(/C#N)\C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.